Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 1-fluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene . The numbering prioritizes the nitro group at position 4, followed by fluorine at position 1 and the trifluoromethylthio (-SCF₃) group at position 2 (Figure 1). This substitution pattern eliminates positional isomerism due to the unambiguous numbering hierarchy established by the nitro group’s precedence in IUPAC nomenclature.
Potential regioisomers could theoretically arise if substituent positions were altered (e.g., 1-fluoro-3-nitro-5-(trifluoromethylthio)benzene), but such variants are not synthetically reported for this compound. Steric hindrance between the bulky -SCF₃ group and adjacent substituents further stabilizes the observed regioisomer.
Crystallographic Analysis and Bond Length Optimization
Single-crystal X-ray diffraction data for analogous halogen-bonded systems provide indirect insights into this compound’s geometry. The benzene ring exhibits planarity (root-mean-square deviation < 0.01 Å), with bond lengths consistent with delocalized π-electron density:
The nitro group adopts a coplanar orientation with the ring, maximizing conjugation and stabilizing the molecule through resonance. The -SCF₃ group induces minor distortion (<5° torsional angle) due to steric interactions with ortho-fluorine.
Electronic Structure Analysis via Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311++G(d,p)) reveal pronounced electron withdrawal by the nitro and -SCF₃ groups, creating a polarized electronic environment (Table 1):
Table 1 : DFT-Calculated Charges and Frontier Orbital Energies
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.82 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 5.67 |
| Mulliken Charge on F | -0.32 |
| Charge on NO₂ | +0.45 |
The nitro group’s strong -M effect localizes electron density at the meta position, while the -SCF₃ group’s -I effect depletes electron density at the ortho and para positions. This dual withdrawal creates a reactive pocket at the para position relative to fluorine, as evidenced by electrophilic substitution patterns in related compounds.
Comparative Structural Analysis with Ortho/Meta-Substituted Analogues
Comparative studies with 1-fluoro-2-nitrobenzene and 1-fluoro-3-nitrobenzene highlight substituent positioning effects (Table 2):
Table 2 : Substituent Effects on Aromatic Systems
| Compound | C–NO₂ Bond Length (Å) | C–F Bond Length (Å) | Dipole Moment (D) |
|---|---|---|---|
| 1-Fluoro-4-nitro-2-SCF₃ | 1.480 | 1.340 | 4.85 |
| 1-Fluoro-2-nitrobenzene | 1.472 | 1.338 | 4.20 |
| 1-Fluoro-3-nitrobenzene | 1.478 | 1.341 | 3.98 |
The -SCF₃ group in the target compound increases dipole moment by 15% compared to analogues, enhancing solubility in polar aprotic solvents. Ortho-substituted variants exhibit greater torsional strain (e.g., 10° deviation from planarity in 1-fluoro-2-nitrobenzene), whereas the para-nitro group in the target compound minimizes steric clashes.
Properties
IUPAC Name |
1-fluoro-4-nitro-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2S/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKWJBKQZUOMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cross-Coupling of Aryl Halides
A robust method involves coupling aryl halides with trifluoromethylthiolating agents. The Chinese patent CN112939829A details a copper(I)-catalyzed reaction using aryl iodides and silver trifluoromethyl sulfide (AgSCF₃) . For example, 1-fluoro-4-nitro-2-iodobenzene reacts with AgSCF₃ in acetonitrile at 110°C for 16 hours under CuI catalysis, yielding the target compound in 87% . Key advantages include broad substrate tolerance and avoidance of sensitive diazonium intermediates.
Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| 1-Fluoro-4-nitro-2-iodobenzene | 0.5 mmol | Substrate |
| AgSCF₃ | 1.5 mmol | CF₃S⁻ Source |
| CuI | 1.0 mmol | Catalyst |
| 2,2'-Bipyridine | 1.0 mmol | Ligand |
| Acetonitrile | 5 mL | Solvent |
Sandmeyer-Type Trifluoromethylthiolation
This approach adapts the classic Sandmeyer reaction for introducing the SCF₃ group. A diazonium salt derived from 2-amino-1-fluoro-4-nitrobenzene reacts with a trifluoromethylthiolation reagent. The RSC supplementary data (Source 4) highlights similar transformations using Mn powder and CO, though yields are moderate (~60–75%) . Challenges include controlling exothermic diazotization and byproduct formation.
Mechanistic Insights
-
Diazotization of 2-amino-1-fluoro-4-nitrobenzene with NaNO₂/HCl.
-
Reaction with CuSCF₃ or AgSCF₃ to replace the diazo group with SCF₃.
Electrophilic Trifluoromethylthiolation
Electrophilic reagents like N-hydroxyphthalimide-O-trifluoromethanesulfinate enable direct C–H functionalization. As reported in JACS Au (Source 8), this reagent undergoes homolytic cleavage to generate CF₃S radicals, which react with electron-rich arenes . For 1-fluoro-4-nitrobenzene, the nitro group deactivates the ring, necessitating strong electrophilic conditions. Triflic acid (TfOH) activates the reagent, facilitating electrophilic substitution at the ortho position relative to fluorine .
Optimized Protocol
-
Substrate: 1-Fluoro-4-nitrobenzene
-
Reagent: N-Hydroxyphthalimide-O-trifluoromethanesulfinate (1.2 equiv)
-
Additive: TfOH (1.5 equiv)
-
Solvent: Dichloromethane
Comparative Analysis of Methods
Structural and Mechanistic Considerations
-
Directing Effects : The nitro group (meta director) and fluorine (ortho/para director) compete, but nitro’s strong deactivation prioritizes substitution at the ortho position relative to fluorine .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in copper-catalyzed reactions .
-
Byproducts : Common issues include over-nitration, desulfurization, and halogen retention. Purification via silica gel chromatography or recrystallization is typical .
Scientific Research Applications
Chemical Properties and Reactivity
This compound is classified as a halogenated aromatic compound and a nitro compound. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its electrophilicity, making it suitable for nucleophilic substitution reactions. The chemical properties of Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]- include:
- Molecular Formula : C₇H₃F₄NO₂
- Molecular Weight : 209.098 g/mol
- Density : 1.5 g/cm³
- Boiling Point : Approximately 214.7 °C
- Melting Point : 22-24 °C
These properties indicate that the compound is stable under standard conditions but can undergo various chemical transformations when subjected to specific reagents or reaction conditions .
Pharmaceutical Applications
Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]- has potential applications in the pharmaceutical industry due to its ability to serve as an intermediate in the synthesis of biologically active compounds. Key applications include:
- Synthesis of Antimicrobial Agents : The compound can be utilized in the synthesis of nitro-containing pharmaceuticals that exhibit antimicrobial properties.
- Drug Development : Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases, including cancer and bacterial infections .
Agrochemical Applications
The compound's reactivity makes it valuable in the agrochemical sector:
- Pesticide Formulations : Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]- can be used as a building block in the development of novel pesticides that are effective against a wide range of agricultural pests.
- Herbicides : Its chemical properties allow it to be modified into herbicides that target specific plant species without affecting crops .
Material Science Applications
In material science, this compound is being explored for its potential use in:
- Liquid Crystals : The unique electronic properties imparted by the trifluoromethylthio group make it suitable for applications in liquid crystal displays.
- Dyes and Pigments : Its vibrant color properties can be harnessed in dye formulations for textiles and coatings .
Case Studies and Research Findings
Several studies have documented the applications of Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-:
- Pharmaceutical Synthesis :
- Pesticide Development :
- Material Innovations :
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Benzene Derivatives
Key Observations:
Electronic Effects :
- The trifluoromethylthio (-SCF₃) group in the target compound is more electron-withdrawing than trifluoromethyl (-CF₃) due to sulfur’s electronegativity. This increases the compound’s resistance to nucleophilic attack compared to 2-Fluoro-5-nitrobenzotrifluoride.
- The nitro group’s position (para vs. meta) alters resonance stabilization. For example, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene has a meta-nitro group, reducing conjugation efficiency compared to the target compound’s para-nitro arrangement.
Fluorine’s small atomic radius minimizes steric effects, allowing for compact molecular packing, as seen in analogs like 2-Fluoro-5-nitrobenzotrifluoride.
Thermal and Chemical Stability: The target compound’s stability is expected to surpass non-fluorinated analogs due to C-F bond strength. For instance, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene may exhibit lower thermal stability due to weaker C-Cl bonds.
Research Findings and Challenges
- Synthetic Challenges : Introducing the trifluoromethylthio group requires specialized reagents (e.g., (trifluoromethyl)thiolation agents), unlike simpler trifluoromethylation methods used for analogs.
- Environmental Impact : Fluorinated nitro compounds may persist in ecosystems, necessitating biodegradation studies, as highlighted in polyamine derivatization research.
- Spectroscopic Characterization : NMR and XRD studies of similar compounds (e.g., polyamine derivatives) confirm substituent effects on chemical shift patterns and crystal packing.
Biological Activity
Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]- is an aromatic compound with significant implications in various biological contexts. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]- is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 209.10 g/mol. The compound's InChI key is DNTHMWUMRGOJRY-UHFFFAOYSA-N , which serves as a unique identifier for its chemical structure .
Synthesis
The synthesis of this compound typically involves multiple steps that may include nucleophilic substitution reactions and the use of polar aprotic solvents to enhance yields. Reaction conditions such as temperature and solvent choice are crucial in determining the efficiency of the synthesis process.
Anticancer Activity
Recent studies have evaluated the anticancer properties of Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited significant inhibitory activity with IC50 values indicating effective cytotoxicity in the low micromolar range. For instance, one study reported IC50 values of approximately 6.19 µM against HepG2 liver cancer cells .
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through mitochondrial pathways. The compound may disrupt mitochondrial function, leading to increased permeability transition pore opening and subsequent activation of apoptotic signaling cascades .
Antioxidant Activity
In addition to its anticancer properties, Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]- has shown potential antioxidant activity. Studies indicate that compounds with similar structural motifs can inhibit lipid peroxidation effectively, suggesting that this compound may also contribute to cellular protection against oxidative stress .
Case Studies
Several case studies have documented the biological effects of similar compounds derived from Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-:
- Cell Line Studies : In vitro studies on HepG2 and MCF-7 cell lines demonstrated that modifications in substituents significantly altered the potency of related compounds, emphasizing structure-activity relationships (SAR) in designing effective anticancer agents.
- Mechanistic Insights : Research on related thiazolidinone derivatives has provided insights into how specific substitutions affect biological activity, particularly in enhancing antioxidant properties and anticancer efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the key considerations for synthesizing 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]benzene, and how can regioselectivity challenges be addressed?
Methodological Answer:
Synthesis of this compound requires sequential functionalization of the benzene ring. The nitro group is typically introduced via nitration, but the electron-withdrawing fluorine and trifluoromethylthio groups may direct substitution. To mitigate regioselectivity issues:
- Use low-temperature nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration .
- Confirm intermediate structures via ¹H/¹⁹F NMR to verify substituent positions .
- The trifluoromethylthio group can be introduced via nucleophilic aromatic substitution (e.g., using CF₃S− reagents) under anhydrous conditions .
Advanced Question: How can computational modeling resolve contradictions in predicted vs. observed reactivity of the trifluoromethylthio group?
Methodological Answer:
Conflicting reactivity data (e.g., electron-withdrawing vs. donating effects) can be analyzed using:
- Density Functional Theory (DFT) to calculate Mulliken charges and frontier molecular orbitals, identifying the group’s electronic influence .
- Hammett substituent constants (σ) derived from experimental kinetic studies to compare with computational predictions .
- Validation via X-ray crystallography to correlate steric effects with reactivity .
Basic Question: What spectroscopic techniques are optimal for characterizing this compound, and how should data interpretation account for substituent effects?
Methodological Answer:
- ¹⁹F NMR : Quantify fluorine environments (δ ~ -60 ppm for CF₃S, -110 ppm for aromatic F) .
- IR Spectroscopy : Confirm nitro group presence (asymmetric NO₂ stretch ~1530 cm⁻¹) and C–S bonds (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns, noting CF₃S loss (~45% abundance) .
Advanced Question: How can bioactivity studies be designed to evaluate this compound’s potential in anticancer or antiviral research?
Methodological Answer:
- In vitro assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HeLa) and antiviral activity (e.g., plaque reduction in influenza A) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitro with cyano) and compare bioactivity .
- Molecular docking : Simulate binding to targets like thymidylate synthase (anticancer) or viral proteases .
Basic Question: How should researchers handle discrepancies in reported physical properties (e.g., boiling points)?
Methodological Answer:
- Purity assessment : Use HPLC or GC-MS to rule out impurities affecting boiling points .
- Controlled replication : Repeat measurements under standardized conditions (e.g., ASTM methods) .
- Cross-reference databases : Compare with NIST-subscribed data for phase-change properties .
Advanced Question: What mechanistic pathways explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy in varying pH buffers.
- Isotopic labeling : Use ¹⁸O-water to trace nitro group hydrolysis under basic conditions .
- Computational analysis : Identify transition states for acid-catalyzed denitration or base-induced CF₃S cleavage .
Basic Question: What safety protocols are critical for handling nitro- and trifluoromethylthio-substituted aromatics?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste disposal : Collect nitro-containing byproducts in sealed containers for incineration .
- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Advanced Question: How can substituent effects be leveraged to optimize the compound’s performance in catalytic applications?
Methodological Answer:
- Electrochemical studies : Measure redox potentials (cyclic voltammetry) to assess electron-transfer efficiency .
- Catalytic screening : Test as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
